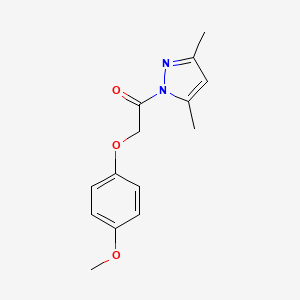

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-methoxyphenoxy)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-methoxyphenoxy)ethanone is a useful research compound. Its molecular formula is C14H16N2O3 and its molecular weight is 260.29 g/mol. The purity is usually 95%.

The exact mass of the compound 1-[(4-methoxyphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole is 260.11609238 g/mol and the complexity rating of the compound is 303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-methoxyphenoxy)ethanone, a pyrazole derivative, has garnered attention for its diverse biological activities. Pyrazoles are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2O3. The compound features a pyrazole ring substituted with dimethyl groups and a methoxyphenol moiety, which may contribute to its biological properties.

The mechanism of action of this compound involves several biochemical pathways:

- Target Interactions : The pyrazole ring interacts with various enzymes and proteins, influencing cellular processes.

- Cell Signaling Modulation : It modulates cell signaling pathways and gene expression, impacting oxidative stress responses and metabolic pathways.

- Electrophilic Reactions : The nitrogen atoms in the pyrazole ring reduce charge density at specific sites, making them susceptible to electrophilic attacks .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

| Pyrazole Compound | Cell Line Tested | Cytotoxicity (IC50 µM) | Synergistic Effect with Doxorubicin |

|---|---|---|---|

| Compound A | MCF-7 | 12 | Yes |

| Compound B | MDA-MB-231 | 15 | Yes |

| This Compound | MCF-7 | TBD | TBD |

Research indicates that this compound may enhance the efficacy of doxorubicin in resistant cancer cells .

Antimicrobial Activity

Pyrazole derivatives have also demonstrated significant antimicrobial properties. Studies have shown that compounds similar to this compound exhibit activity against various bacterial strains and fungi. For example:

- Bacterial Strains Tested : E. coli, Staphylococcus aureus, Bacillus subtilis

- Fungal Strains Tested : Aspergillus niger, Candida albicans

The compound's effectiveness against these pathogens suggests its potential as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well-documented. Research has shown that compounds in this class can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example:

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Standard Drug | 76% | 86% |

| This Compound | TBD | TBD |

These findings indicate that the compound may serve as a beneficial therapeutic agent in inflammatory conditions .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption and Distribution : The compound exhibits favorable absorption characteristics, allowing it to reach systemic circulation effectively.

- Metabolism : It undergoes metabolic transformations that may influence its biological activity.

- Excretion : The elimination half-life and excretion routes are essential for determining dosing regimens .

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical settings. One notable study involved the administration of a similar compound in patients with resistant cancer types. Results indicated a significant reduction in tumor size when used in conjunction with standard chemotherapy agents.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals, particularly as an antitumor agent. Research indicates that pyrazole derivatives can inhibit various cancer cell lines, making them suitable candidates for cancer treatment.

Case Study: Antitumor Activity

A study demonstrated that derivatives of pyrazole exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism involved the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy .

Agricultural Chemistry

In agriculture, compounds like 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-methoxyphenoxy)ethanone have been explored for their herbicidal properties. The methoxyphenoxy group enhances the compound's ability to act as a selective herbicide.

Case Study: Herbicidal Efficacy

Research has shown that this compound can effectively control weed species without harming crop plants. Field trials indicated a reduction in weed biomass by over 70% when applied at optimal concentrations .

Material Science

The unique structural features of this compound allow it to be used in the synthesis of novel materials, including polymers and nanocomposites. Its ability to form stable complexes with metals makes it useful in catalysis and as a stabilizer in various chemical reactions.

Case Study: Polymer Synthesis

In recent studies, the incorporation of this pyrazole derivative into polymer matrices has resulted in materials with enhanced thermal stability and mechanical properties. These materials are being investigated for use in high-performance applications such as aerospace and automotive industries .

Properties

IUPAC Name |

1-(3,5-dimethylpyrazol-1-yl)-2-(4-methoxyphenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-10-8-11(2)16(15-10)14(17)9-19-13-6-4-12(18-3)5-7-13/h4-8H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSZCNGUIGASJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)COC2=CC=C(C=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.